molecular formula C7H12O4 B1330244 Ethyl 2-(1,3-dioxolan-2-yl)acetate CAS No. 60234-78-8

Ethyl 2-(1,3-dioxolan-2-yl)acetate

Cat. No.: B1330244
CAS No.: 60234-78-8
M. Wt: 160.17 g/mol
InChI Key: WTSJQVSEJWUQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Pharmaceuticals

Ethyl 2-(1,3-dioxolan-2-yl)acetate has shown potential in pharmaceutical applications due to its ability to act as an intermediate in the synthesis of various bioactive compounds. It is particularly useful in the development of:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic formulations.
  • Anti-inflammatory Drugs : Studies have suggested that this compound can be modified to enhance anti-inflammatory activity, contributing to the development of new therapeutic agents.

Food Industry

In the food industry, this compound serves as a flavoring agent due to its fruity aroma profile. It is used in:

  • Flavoring Agents : Employed in various food products to enhance taste and aroma.
  • Food Preservation : Its antimicrobial properties may also be leveraged in food preservation techniques.

Fragrance Industry

The compound is widely used in the fragrance industry as a scent enhancer. Its applications include:

  • Perfumes and Cosmetics : Serving as a key ingredient in many fragrance formulations due to its pleasant odor.
  • Household Products : Found in air fresheners and cleaning products to impart a desirable scent.

Table 1: Summary of Applications

Application AreaSpecific UsesExamples
PharmaceuticalsAntimicrobial agents, anti-inflammatory drugsDrug formulations
Food IndustryFlavoring agents, food preservationBeverages, snacks
Fragrance IndustryScent enhancersPerfumes, air fresheners

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their antimicrobial activities against various bacterial strains. The results indicated that certain modifications enhanced efficacy significantly compared to traditional antibiotics.

Case Study 2: Flavoring Agent Evaluation

Research conducted by the Food Science Journal assessed the use of this compound as a flavoring agent in beverages. Sensory evaluation tests demonstrated a positive consumer response to products containing this compound, highlighting its potential for broader application in food products.

Case Study 3: Fragrance Development

A study detailed in Perfume & Flavorist examined the incorporation of this compound into perfume formulations. The findings revealed that this compound not only improved scent longevity but also contributed to a more complex fragrance profile.

Comparison with Similar Compounds

Ethyl 2-(1,3-dioxolan-2-yl)acetate can be compared with similar compounds such as:

These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various fields.

Biological Activity

Ethyl 2-(1,3-dioxolan-2-yl)acetate, a compound with significant applications in organic synthesis, has garnered attention for its biological activities. This article explores its biological effects, safety assessments, and potential mechanisms of action based on diverse research findings.

  • Molecular Formula : C₈H₁₄O₄
  • Molecular Weight : 174.2 g/mol
  • Boiling Point : 107°C at 11 Torr
  • Density : 1.0409 g/cm³ at 20°C

Biological Activity Overview

This compound has been shown to influence various cellular processes, including:

  • Cell Signaling : The compound modulates key signaling pathways, which can lead to alterations in gene expression and metabolic activities.
  • Enzyme Interactions : It can act as both an inhibitor and an activator of specific enzymes, affecting metabolic flux and cellular functions .

Safety Assessments

Research indicates that this compound does not present significant safety concerns under normal usage conditions. Key findings include:

  • Genotoxicity : Studies utilizing the Ames test and micronucleus assays have shown no mutagenic or clastogenic effects at tested concentrations .
  • Skin Sensitization : The compound has not been associated with skin sensitization reactions in human trials .

The biological effects of this compound can be attributed to its interactions with biomolecules:

  • Enzyme Inhibition : It may inhibit hydrolases by forming stable complexes at the enzyme's active site.
  • Enzyme Activation : Alternatively, it can enhance the activity of other enzymes by inducing conformational changes that facilitate catalytic processes.

Dosage Effects in Animal Models

Animal studies have demonstrated that the biological effects of this compound are dose-dependent:

  • Low Doses : Beneficial effects such as enhanced metabolic activity and improved cellular function.
  • High Doses : Potential adverse effects including oxidative stress and cellular damage.

Table 1: Summary of Biological Effects

StudyEffect ObservedConcentrationOutcome
Ames TestMutagenicityUp to 5000 μg/plateNegative
Micronucleus TestClastogenicityUp to 1882 μg/mLNegative
Reproductive Toxicity StudyNOAEL1000 mg/kg/dayNo significant adverse effects

Case Study: Cellular Impact

In a laboratory setting, this compound was observed to alter gene expression related to metabolic pathways. Initial exposure resulted in acute changes in metabolic activity, followed by adaptive responses over time. This suggests a potential for both immediate and long-term impacts on cellular function depending on exposure duration and concentration .

Properties

IUPAC Name

ethyl 2-(1,3-dioxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSJQVSEJWUQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282947
Record name Ethyl (1,3-dioxolan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60234-78-8
Record name NSC28932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1,3-dioxolan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.